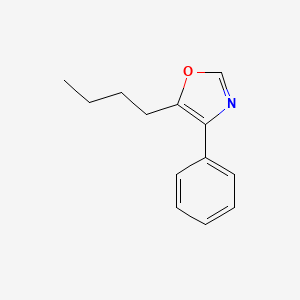

4-Phenyl-5-butyloxazole

Description

4-Phenyl-5-butyloxazole is a heterocyclic organic compound featuring an oxazole core substituted with a phenyl group at the 4-position and a butyl chain at the 5-position. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their diverse applications in medicinal chemistry, materials science, and agrochemicals.

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

5-butyl-4-phenyl-1,3-oxazole |

InChI |

InChI=1S/C13H15NO/c1-2-3-9-12-13(14-10-15-12)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |

InChI Key |

XCVBJAIJFCWBCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(N=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Oxazole Derivatives

*LogP values are estimated based on substituent contributions due to lack of experimental data for 4-Phenyl-5-butyloxazole.

- Key Insights: The butyl chain in 4-Phenyl-5-butyloxazole significantly increases lipophilicity compared to methyl or carboxylic acid substituents in other oxazoles . Rigid analogs like the dihydrooxazole in exhibit restricted conformational flexibility, which may affect binding to biological targets.

Q & A

Q. What are the standard synthetic routes for 4-Phenyl-5-butyloxazole, and what key reagents or catalysts are critical for yield optimization?

The synthesis of 4-Phenyl-5-butyloxazole typically involves cyclocondensation reactions using precursors like substituted aldehydes and ketones. Key reagents include dehydrating agents (e.g., p-toluenesulfonic acid) and solvents such as toluene or dichloromethane. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like hydrolyzed intermediates. For example, elevated temperatures (80–100°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 4-Phenyl-5-butyloxazole?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the oxazole ring and substituent positions. H NMR can resolve phenyl and butyl proton environments, while C NMR confirms carbonyl and aromatic carbons. Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1630 cm) .

Q. How does the presence of the butyl group influence the compound’s solubility and reactivity?

The butyl chain enhances lipophilicity, improving solubility in non-polar solvents (e.g., hexane or ethyl acetate) but reducing aqueous solubility. This substituent also sterically hinders electrophilic substitution at the oxazole ring, directing reactions to the phenyl group. Solubility data should be cross-validated using HPLC or UV-Vis spectroscopy under varied solvent systems .

Q. What are the primary biological targets explored for 4-Phenyl-5-butyloxazole derivatives?

Preliminary studies on analogous oxazoles suggest interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Assays like fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinities. For example, fluorophenyl-substituted oxazoles exhibit antitumor activity via tubulin inhibition, a model applicable to 4-Phenyl-5-butyloxazole .

Q. How can researchers mitigate decomposition during storage or reaction conditions?

Store the compound under inert gas (argon or nitrogen) at –20°C to prevent oxidation. During reactions, avoid prolonged exposure to moisture or strong acids/bases. Stabilizing additives like BHT (butylated hydroxytoluene) at 0.1% w/v can inhibit radical-mediated degradation .

Advanced Research Questions

Q. How do solvent polarity and reaction kinetics affect the regioselectivity of 4-Phenyl-5-butyloxazole in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions, favoring substitution at the oxazole’s C2 position. Kinetic studies using stopped-flow techniques can map rate constants, while computational models (DFT) predict charge distribution to guide solvent selection .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity or concentration gradients). Meta-analyses should compare IC values across standardized assays (e.g., MTT for cytotoxicity) and control for purity (>95% by HPLC). Cross-referencing crystallographic data (e.g., Protein Data Bank entries) can validate target engagement .

Q. How can computational methods predict the metabolic stability of 4-Phenyl-5-butyloxazole?

Use in silico tools like SwissADME or Schrödinger’s QikProp to estimate metabolic sites (e.g., cytochrome P450 oxidation at the butyl chain). Molecular docking with CYP3A4 or CYP2D6 isoforms identifies susceptible regions. Validate predictions with in vitro microsomal assays .

Q. What role do substituent electronic effects play in modulating the compound’s fluorescence properties?

Electron-donating groups (e.g., methoxy) on the phenyl ring enhance fluorescence quantum yield by stabilizing excited states. Time-resolved fluorescence spectroscopy and TD-DFT calculations correlate substituent Hammett parameters () with emission maxima .

Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in 4-Phenyl-5-butyloxazole derivatives?

Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between phenyl groups). Hirshfeld surfaces quantify interaction types (e.g., C–H···O vs. C–H···N), guiding co-crystal design for improved bioavailability. For example, fluorophenyl analogs show enhanced lattice stability via C–F···H interactions .

Q. Methodological Guidelines

- Data Contradiction Analysis : Compare reaction yields or bioactivity results across studies while controlling for variables like solvent purity, catalyst loading, and assay protocols .

- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize multi-step syntheses, prioritizing factors like temperature and reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.